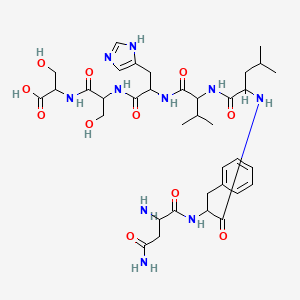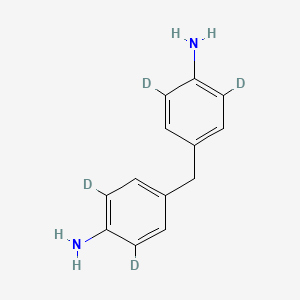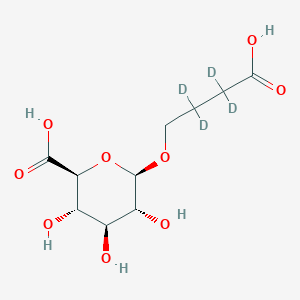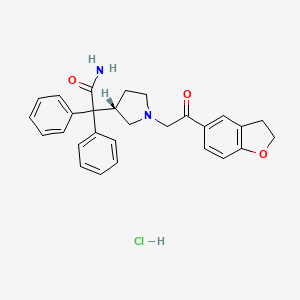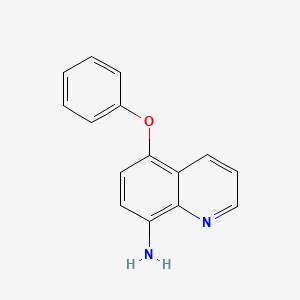
Emtricitabine Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emtricitabine Sulfone is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. This compound is characterized by the presence of a sulfone group, which is a sulfur atom bonded to two oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Sulfone typically involves the oxidation of Emtricitabine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and detect any impurities .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and other higher oxidation state compounds.
Reduction: It can be reduced back to Emtricitabine under specific conditions using reducing agents like sodium borohydride.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, dichloromethane, 0-25°C.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles like amines or thiols, organic solvents, mild heating.
Major Products Formed:
Oxidation: Higher oxidation state compounds like sulfoxides.
Reduction: Emtricitabine.
Substitution: Various substituted sulfone derivatives depending on the nucleophile used
科学研究应用
Emtricitabine Sulfone is extensively studied in various scientific fields:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Emtricitabine.
Biology: Investigated for its potential antiviral properties and its role in inhibiting viral replication.
Medicine: Explored as a potential therapeutic agent in combination with other antiviral drugs for the treatment of HIV and Hepatitis B Virus (HBV) infections.
Industry: Utilized in the pharmaceutical industry for quality control and to ensure the purity of Emtricitabine formulations
作用机制
Emtricitabine Sulfone, like its parent compound Emtricitabine, acts by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the transcription of viral RNA into DNA, a key step in the viral replication process. By incorporating into the growing DNA chain, this compound terminates the DNA synthesis, thereby preventing the virus from replicating. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .
相似化合物的比较
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and HBV infections. It differs from Emtricitabine Sulfone by the absence of a fluorine atom.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment. It has a different mechanism of action and chemical structure.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a similar mechanism but different chemical structure.
Uniqueness: this compound is unique due to its sulfone group, which imparts distinct chemical properties and potential for different chemical reactions compared to other nucleoside reverse transcriptase inhibitors. Its stability and degradation profile also make it a valuable compound for analytical studies and quality control in pharmaceutical formulations .
属性
分子式 |
C8H10FN3O5S |
|---|---|
分子量 |
279.25 g/mol |
IUPAC 名称 |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O5S/c9-4-1-12(8(14)11-7(4)10)5-3-18(15,16)6(2-13)17-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 |
InChI 键 |
LXHJWNGFWJHQGC-NTSWFWBYSA-N |
手性 SMILES |
C1[C@H](O[C@H](S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |
规范 SMILES |
C1C(OC(S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


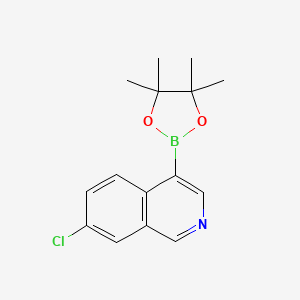
![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)
